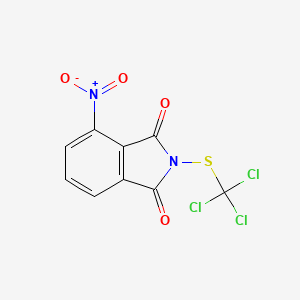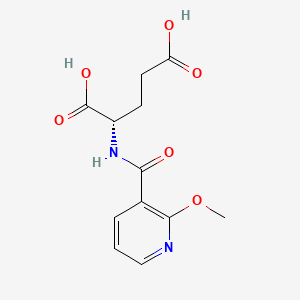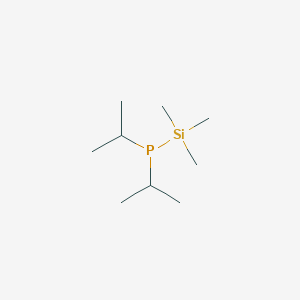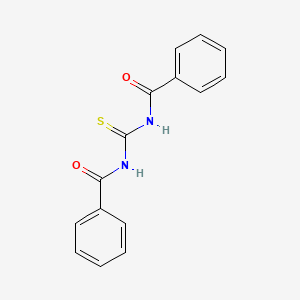
Di-n-propyl ketone n-propylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-n-propyl ketone n-propylhydrazone is an organic compound with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.2951 g/mol . It is a derivative of ketone and hydrazone, characterized by the presence of a carbonyl group (C=O) and a hydrazone group (N-NH₂).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-n-propyl ketone n-propylhydrazone can be synthesized through the reaction of di-n-propyl ketone with n-propylhydrazine. The reaction typically involves the condensation of the ketone with the hydrazine under acidic or basic conditions to form the hydrazone derivative .
Industrial Production Methods
general methods for synthesizing hydrazones involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Di-n-propyl ketone n-propylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted hydrazones .
Wissenschaftliche Forschungsanwendungen
Di-n-propyl ketone n-propylhydrazone has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of di-n-propyl ketone n-propylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to di-n-propyl ketone n-propylhydrazone include:
- Di-n-propyl ketone
- n-Propylhydrazine
- Other hydrazone derivatives .
Uniqueness
This compound is unique due to its specific combination of ketone and hydrazone functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
76754-44-4 |
|---|---|
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-(heptan-4-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-4-7-10(8-5-2)12-11-9-6-3/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
OUZYMGDKCXTXFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NNCCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
